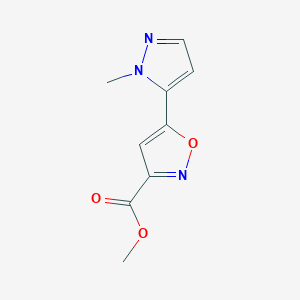

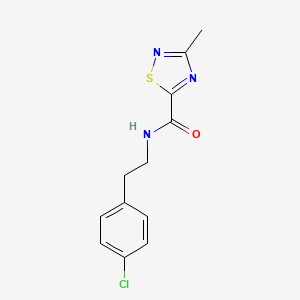

![molecular formula C13H16O6S B2506170 (3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate CAS No. 101222-62-2](/img/structure/B2506170.png)

(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate

Overview

Description

The compound (3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate is a derivative of hexahydrofuro[2,3-b]furan-3-ol, which is a key ligand in the synthesis of HIV protease inhibitors. This class of compounds has been the focus of research due to their high affinity and specificity towards HIV protease, an enzyme critical for the life cycle of the HIV virus. The compound is structurally related to the ligands used in the synthesis of UIC-94017 (TMC-114), a protease inhibitor undergoing advanced clinical trials .

Synthesis Analysis

The synthesis of related hexahydrofuro[2,3-b]furan-3-ol derivatives has been achieved through various methods. One approach involves a stereoselective photochemical 1,3-dioxolane addition to 5(S)-benzyloxymethyl-2(5H)-furanone, followed by a ring-closing olefin metathesis using Grubbs' catalyst . Another method features a highly stereoselective anti-aldol reaction using an ester-derived titanium enolate . Additionally, a one-pot synthesis starting from furan and Cbz-protected glycol aldehyde has been reported, which includes a [2+2]-photocycloaddition and lipase-catalyzed kinetic resolution to achieve high yield and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of hexahydrofuro[2,3-b]furan-3-ol derivatives is characterized by the presence of multiple chiral centers, which are crucial for their biological activity. The stereocenters at the 3R, 3aS, and 6aR positions are particularly important for the binding affinity to HIV protease. The synthesis methods mentioned aim to achieve these configurations with high enantiomeric excess, which is a testament to the importance of stereochemistry in the activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to construct the hexahydrofuro[2,3-b]furan scaffold while maintaining the stereochemical integrity of the molecule. The key reactions include photochemical additions, ring-closing metathesis, and anti-aldol reactions, all of which contribute to the formation of the desired chiral centers. The use of lipase-catalyzed kinetic resolution further refines the enantiomeric purity of the final product .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally similar compounds can be inferred. These compounds typically exhibit high solubility in organic solvents, which is beneficial for their use in medicinal chemistry. The presence of hydroxyl groups and the sulfonate ester may influence their solubility in aqueous media, which is relevant for their bioavailability and pharmacokinetic profiles. The molecular structure, with its multiple chiral centers, suggests that these compounds would exhibit optical activity, which can be analyzed using techniques such as NMR spectroscopy and chiral chromatography .

Scientific Research Applications

Stereoselective Synthesis for Medicinal Applications The compound's derivatives have been synthesized with specific stereochemistry for high-affinity nonpeptidal ligand applications, particularly in HIV protease inhibitors like UIC-94017, which is under advanced clinical trials. This showcases the compound’s role in medicinal chemistry, especially in designing potent inhibitors for diseases like HIV. The synthesis pathway is noted for its novel stereoselective photochemical 1,3-dioxolane addition, highlighting a significant stride in complex organic synthesis (Ghosh et al., 2004).

Application in HIV Protease Inhibitors Further research by Ghosh et al. in 2006 provided a stereoselective synthesis of a specific form of the compound, showcasing its crucial role as a high-affinity P2-ligand in new-generation HIV protease inhibitors. The synthesis is characterized by a titanium enolate-based highly stereoselective anti-aldol reaction, which is pivotal for its high enantiomeric excess and, thus, its efficacy in drug development (Ghosh et al., 2006).

Efficient Synthesis in Drug Development The efficient and concise synthesis of derivatives of this compound, notably as a key component in HIV protease inhibitors such as darunavir, underscores its importance in the pharmaceutical industry. The method, utilizing wood-based materials and principles of xylochemistry, highlights not only the compound’s significance but also the innovation in its synthesis process. This opens pathways for sustainable and efficient drug manufacturing (Sevenich et al., 2017).

properties

IUPAC Name |

[(3S,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6S/c1-8-2-4-9(5-3-8)20(15,16)19-11-7-18-12-10(14)6-17-13(11)12/h2-5,10-14H,6-7H2,1H3/t10-,11+,12+,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJZRMSVFCYGGE-UMSGYPCISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2COC3C2OCC3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CO[C@H]3[C@@H]2OC[C@@H]3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

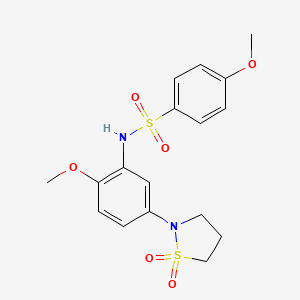

![3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506088.png)

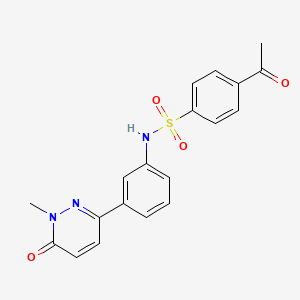

![N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2506089.png)

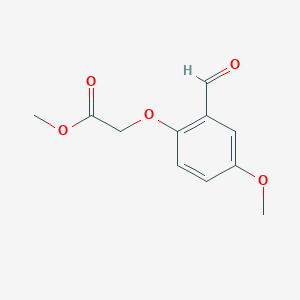

![5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2506097.png)

![N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506099.png)

![(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2506101.png)

![5-cyclopropyl-2-(4-(2,5-dimethylbenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2506106.png)